

A Comprehensive Spectroscopic Guide to Tert-butyl Cyclopropanecarboxylate for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Tert-butyl cyclopropanecarboxylate</i>
Cat. No.:	B1590453

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **tert-butyl cyclopropanecarboxylate**, a key building block in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the underlying principles of spectral interpretation and provides field-proven insights into the experimental methodologies, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Tert-butyl Cyclopropanecarboxylate

Tert-butyl cyclopropanecarboxylate is a valuable synthetic intermediate due to the presence of the sterically demanding tert-butyl group and the strained cyclopropyl ring. This unique combination of structural features imparts specific reactivity and conformational rigidity, making it a desirable moiety in the design of novel therapeutic agents and complex organic molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of

subsequent synthetic transformations. This guide serves as an authoritative reference for the detailed spectroscopic properties of **tert-butyl cyclopropanecarboxylate**.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure of **tert-butyl cyclopropanecarboxylate** is fundamental to interpreting its spectroscopic data. The molecule consists of a cyclopropane ring directly attached to a carbonyl group, which is, in turn, part of a tert-butyl ester functionality.

Caption: Molecular structure of **tert-butyl cyclopropanecarboxylate**.

The strained three-membered ring and the bulky tert-butyl group create a distinct electronic and steric environment, which is reflected in the unique chemical shifts in NMR, characteristic vibrational frequencies in IR, and specific fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of **tert-butyl cyclopropanecarboxylate** is characterized by two main sets of signals corresponding to the protons of the tert-butyl group and the cyclopropyl ring.

Table 1: ¹H NMR Spectroscopic Data for **Tert-butyl Cyclopropanecarboxylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.45	Singlet	9H	-C(CH ₃) ₃
~1.30	Multiplet	1H	Cyclopropyl CH
~0.85	Multiplet	4H	Cyclopropyl CH ₂

- Causality of Chemical Shifts: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds, resulting in a sharp singlet at approximately 1.45 ppm. The upfield chemical shifts of the cyclopropyl protons (~0.85-1.30 ppm) are a hallmark of this strained ring system. The ring current effect of the cyclopropane ring shields these protons, causing them to resonate at a higher field (lower ppm) compared to acyclic alkane protons. The methine proton on the cyclopropane ring, being adjacent to the electron-withdrawing carbonyl group, is expected to be slightly downfield compared to the methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Tert-butyl Cyclopropanecarboxylate**

Chemical Shift (δ) ppm	Assignment
~173	C=O (Ester carbonyl)
~80	-C(CH ₃) ₃ (Quaternary)
~28	-C(CH ₃) ₃ (Methyl)
~15	CH (Cyclopropyl methine)
~9	CH ₂ (Cyclopropyl methylene)

- Expert Interpretation: The carbonyl carbon of the ester group resonates significantly downfield (~173 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons are observed at approximately 28 ppm. Similar to the proton spectrum, the cyclopropyl carbons are shielded and appear at unusually high fields (~9-15 ppm) for aliphatic carbons.

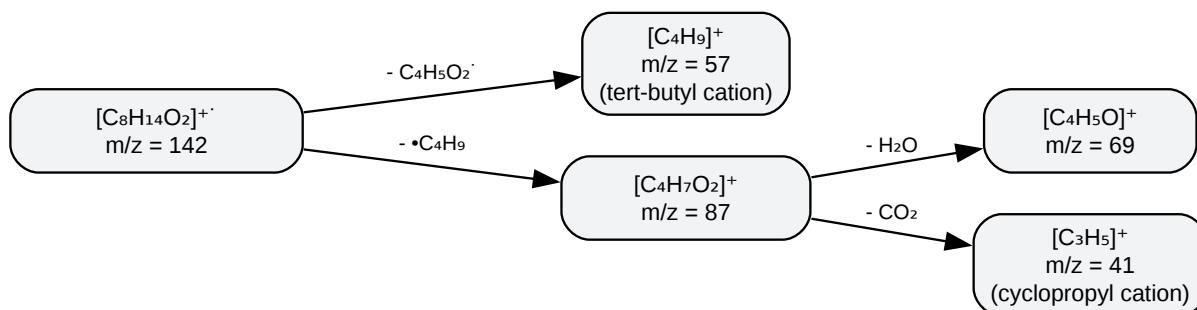
Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **Tert-butyl Cyclopropanecarboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1150	Strong	C-O stretch (ester)

- Field-Proven Insights: The most prominent and diagnostic peak in the IR spectrum of **tert-butyl cyclopropanecarboxylate** is the strong absorption band around 1725 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. The presence of the strained cyclopropyl ring does not significantly shift this frequency compared to other saturated esters. The strong C-O stretching vibration of the ester linkage is typically observed in the fingerprint region, around 1150 cm⁻¹. The C-H stretching vibrations of the aliphatic protons on the tert-butyl and cyclopropyl groups appear as strong bands just below 3000 cm⁻¹.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of **Tert-butyl Cyclopropanecarboxylate**

m/z	Proposed Fragment
142	[M] ⁺ (Molecular ion)
87	[M - C ₄ H ₉] ⁺ or [C ₄ H ₇ O ₂] ⁺
69	[C ₄ H ₅ O] ⁺
57	[C ₄ H ₉] ⁺ (tert-butyl cation)
41	[C ₃ H ₅] ⁺ (cyclopropyl cation)

- Trustworthiness of Fragmentation Analysis: The mass spectrum is expected to show a molecular ion peak at $m/z = 142$, corresponding to the molecular weight of the compound ($C_8H_{14}O_2$). A key fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation ($[C_4H_9]^+$), which gives rise to a prominent peak at $m/z = 57$. Another significant fragmentation is the loss of the tert-butyl radical to give a fragment at $m/z = 87$. Further fragmentation of the cyclopropylcarbonyl moiety can lead to peaks at $m/z = 69$ (loss of water from the $m/z 87$ fragment) and $m/z = 41$ (the cyclopropyl cation).

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **tert-butyl cyclopropanecarboxylate** in ~0.7 mL of deuterated chloroform ($CDCl_3$) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans for a good signal-to-noise ratio.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 256 or more scans may be required to achieve an adequate signal-to-noise ratio for all carbons, especially the quaternary carbon.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: As **tert-butyl cyclopropanecarboxylate** is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.

- Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **tert-butyl cyclopropanecarboxylate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-300.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak can then be analyzed for its molecular ion and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the key spectroscopic data for **tert-butyl cyclopropanecarboxylate**. The detailed analysis of ^1H NMR, ^{13}C NMR, IR, and MS data, coupled with explanations of the underlying chemical principles and robust experimental protocols, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The presented data and interpretations serve as a reliable benchmark for the structural verification and quality control of this important synthetic building block.

- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Tert-butyl Cyclopropanecarboxylate for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590453#spectroscopic-data-for-tert-butyl-cyclopropanecarboxylate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com